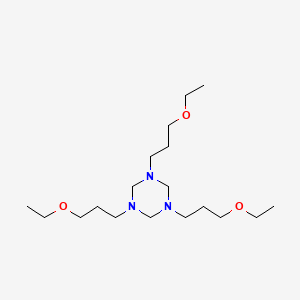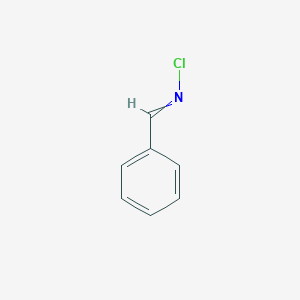
N-Benzylidenehypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert it into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.
科学研究应用
Chemistry
In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
作用机制
The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.
N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.
N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.
Uniqueness
N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
112129-04-1 |
|---|---|
分子式 |
C7H6ClN |
分子量 |
139.58 g/mol |
IUPAC 名称 |
N-chloro-1-phenylmethanimine |
InChI |
InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI 键 |
ODCYXXLCSZHZDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
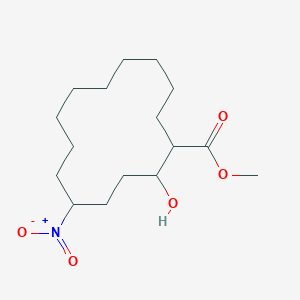
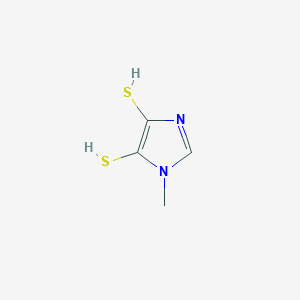
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)



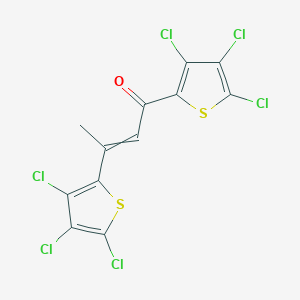
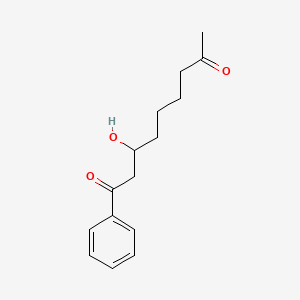
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

